molecular formula C18H19N3O3S2 B11162006 N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide

Cat. No.: B11162006
M. Wt: 389.5 g/mol
InChI Key: VXZPHZKFHMDAEQ-UHFFFAOYSA-N
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Description

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide is a synthetic compound with a molecular formula of C18H19N3O3S2 and a molecular weight of 389.49 . This compound is characterized by the presence of a thiadiazole ring, a phenoxypropyl group, and a phenylmethanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide

InChI

InChI=1S/C18H19N3O3S2/c22-26(23,14-15-8-3-1-4-9-15)21-18-20-19-17(25-18)12-7-13-24-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,20,21)

InChI Key

VXZPHZKFHMDAEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=NN=C(S2)CCCOC3=CC=CC=C3

Origin of Product

United States

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